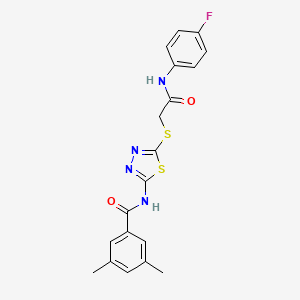

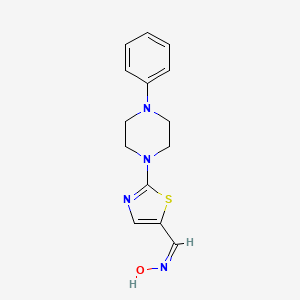

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide, is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains a thiadiazole ring, a common motif in medicinal chemistry for its diverse biological activities, and a benzamide moiety, which is often seen in bioactive compounds. The presence of a 4-fluorophenyl group suggests potential for specific biological interactions, given the importance of fluorine in drug design for modulating properties such as metabolic stability and binding affinity.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insights into related structures. For instance, the synthesis of N-substituted thiadiazole derivatives is described in the second paper, where adamantane-1,3,4-thiadiazole hybrids were synthesized and their crystal structures determined . This suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound, with modifications to incorporate the specific substituents of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . The detailed structure elucidation process described for a cannabimimetic designer drug with a pyrazole skeleton indicates the complexity involved in determining the structure of such compounds. Although the compound has a thiadiazole ring instead of a pyrazole, similar analytical techniques could be employed for its structural analysis.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both polar and nonpolar groups within the molecule suggests it could have interesting solubility characteristics. The fluorine atoms could also affect the compound's lipophilicity and potential to form hydrogen bonds, which are important factors in drug-receptor interactions. The crystallographic and QTAIM analysis of related thiadiazole derivatives provides insights into the noncovalent interactions that could be present in the compound, such as hydrogen bonding and halogen interactions, which are crucial for the stability of crystal structures and potentially for binding to biological targets.

Applications De Recherche Scientifique

Anticancer and Neuroprotective Activities

A notable study highlights the anticancer activity of a derivative, emphasizing its efficacy against tumor cells derived from nervous system cancers (such as medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma) as well as peripheral cancers, including colon adenocarcinoma and lung carcinoma. The compound exhibited an anticancer effect by inhibiting cell division and migration, alongside showcasing a trophic effect in neuronal cell cultures without affecting the viability of normal cells. Furthermore, its neuroprotective activity was observed in neuronal cultures exposed to neurotoxic agents, indicating its potential for further investigation in neuroprotection and oncology (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Photodynamic Therapy for Cancer Treatment

Research into the applications of thiadiazole derivatives for photodynamic therapy (PDT) reveals the synthesis of new zinc phthalocyanine compounds substituted with thiadiazole moieties. These compounds demonstrate significant potential as Type II photosensitizers for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such features make them promising candidates for further exploration in the realm of PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

Another avenue of research involves the microwave-assisted synthesis of hybrid molecules incorporating thiadiazole moieties, which have been evaluated for their antimicrobial, antilipase, and antiurease activities. Certain compounds in this category have shown promise by exhibiting good to moderate antimicrobial activity against a range of test microorganisms, highlighting the compound's potential for antimicrobial applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Spectroscopic and Theoretical Investigations

Further studies include spectroscopic and theoretical investigations into the fluorescence effects of thiadiazole derivatives, which have implications for their use in biological and medicinal applications. The observed dual fluorescence effects, depending on structural composition and specific molecular aggregation, suggest potential applications of these compounds as ideal fluorescence probes. Such properties are crucial for applications in biology and molecular medicine, offering a pathway for the development of new diagnostic tools and therapeutic agents (Budziak et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S2/c1-11-7-12(2)9-13(8-11)17(26)22-18-23-24-19(28-18)27-10-16(25)21-15-5-3-14(20)4-6-15/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXMTZLRNLLQOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2506925.png)

![3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2506927.png)

![2-(Hydroxyimino)-5-methyl-5-azabicyclo[4.4.0]decane](/img/structure/B2506929.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2506931.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2506935.png)

![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)